methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring and a methyl ester group at the 2-position of the propanoate chain makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride can be compared with other similar compounds such as:
5-Amino-1H-pyrazole: Lacks the ester group, making it less versatile in synthetic applications.
Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: Contains a methyl group instead of an amino group, altering its reactivity and biological properties.
Methyl 2-(5-nitro-1H-pyrazol-1-yl)propanoate: The nitro group significantly changes the compound’s electronic properties and reactivity
These comparisons highlight the unique features of this compound, particularly its amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3O2 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 2-(5-aminopyrazol-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(7(11)12-2)10-6(8)3-4-9-10;/h3-5H,8H2,1-2H3;1H |
InChI Key |
KEKCYQQXAWPSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C(=CC=N1)N.Cl |
Origin of Product |
United States |
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